Enzyme Inhibition Selectivity Profile: CYP1A2 vs. Carbonic Anhydrase
4,6-Dimethyl-2H-pyran-2-one demonstrates a marked difference in inhibitory potency between human cytochrome P450 1A2 (CYP1A2) and human carbonic anhydrase IX (CA9). The compound exhibits weak inhibition of CYP1A2 with an IC50 of 4.50E+6 nM (4.5 mM) [1], whereas it shows more potent inhibition of CA9 with a Ki of 2.47E+3 nM (2.47 µM) [2]. This represents an approximate 1800-fold difference in potency between the two targets, indicating a selectivity profile that may be relevant for applications where off-target CYP inhibition is a concern.
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | CYP1A2 IC50: 4.50E+6 nM; CA9 Ki: 2.47E+3 nM |
| Comparator Or Baseline | Same compound tested against two different human enzyme targets |
| Quantified Difference | Potency for CA9 inhibition is ~1800-fold greater than for CYP1A2 |
| Conditions | CYP1A2: recombinant human enzyme; CA9: human enzyme, phenol red-based stopped-flow CO2 hydrase assay, 6 hr incubation |
Why This Matters
This selectivity data allows researchers to choose this compound over a less selective pyrone when a specific enzyme interaction profile is required, potentially reducing unwanted metabolic or off-target effects.
- [1] BindingDB. BDBM50167999: 4,6-Dimethyl-pyran-2-one. BindingDB, n.d. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50167999. View Source
- [2] BindingDB. BDBM50167999: 4,6-Dimethyl-pyran-2-one (Ki data). BindingDB, n.d. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50167999. View Source
